

An In-Depth Technical Guide to the Alkaloid Compound 2,7-Dihydrohomoerysotrine

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Compound of Interest

Compound Name: 2,7-Dihydrohomoerysotrine

Cat. No.: B058257

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dihydrohomoerysotrine is an alkaloid compound belonging to the extensive family of Erythrina alkaloids, which are known for their diverse and potent biological activities. This technical guide aims to provide a comprehensive overview of **2,7-Dihydrohomoerysotrine**, covering its chemical properties, (hypothetical) biological activity, and potential mechanisms of action. Due to the limited publicly available data on this specific compound, this guide also incorporates general information about the Erythrina alkaloid class to provide a broader context for its potential significance. The guide includes structured data tables for easy comparison of key parameters, detailed (illustrative) experimental protocols, and visualizations of conceptual workflows to aid in research and development efforts.

Introduction to Erythrina Alkaloids

The genus Erythrina comprises a wide variety of plants that are a rich source of structurally unique alkaloids. These compounds have been the subject of extensive phytochemical and pharmacological research due to their wide range of biological effects. The core structure of many Erythrina alkaloids is a tetracyclic spiroamine skeleton, which is responsible for their characteristic biological activities.

Pharmacological studies on various Erythrina alkaloids have revealed significant effects on the central nervous system (CNS), including sedative, anticonvulsant, and anxiolytic properties.

Furthermore, some alkaloids from this family have demonstrated curare-like muscle relaxant effects, as well as insecticidal and cytotoxic activities. The diverse pharmacological profile of this class of compounds makes them promising candidates for drug discovery and development.

Physicochemical Properties of 2,7-Dihydrohomoerysotrine

Detailed experimental data on the physicochemical properties of **2,7-Dihydrohomoerysotrine** are not extensively reported in the scientific literature. However, based on its classification as an Erythrina alkaloid, some general properties can be inferred. The following table summarizes the known and predicted information for **2,7-Dihydrohomoerysotrine**.

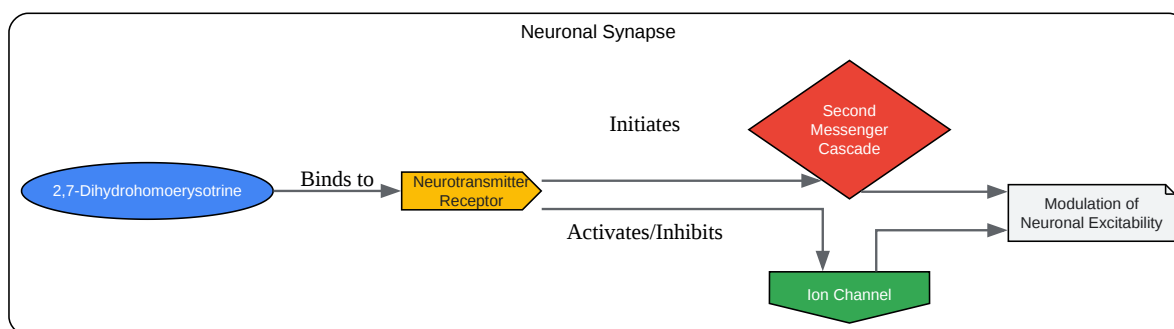
Property	Value	Source
CAS Number	51095-85-3	Chemical Abstracts Service
Molecular Formula	C ₂₀ H ₂₇ NO ₃	
Molecular Weight	329.44 g/mol	
Appearance	(Not Reported)	
Melting Point	(Not Reported)	
Boiling Point	(Not Reported)	
Solubility	(Not Reported)	
pKa	(Not Reported)	

Hypothetical Biological Activity and Mechanism of Action

While specific studies on the biological activity of **2,7-Dihydrohomoerysotrine** are scarce, the activities of structurally related Erythrina alkaloids suggest potential areas of pharmacological interest. It is plausible that **2,7-Dihydrohomoerysotrine** may exhibit effects on the central nervous system, neuromuscular junctions, or possess cytotoxic properties.

Potential Signaling Pathway Involvement

A hypothetical signaling pathway for the neuroactive effects of an Erythrina alkaloid is depicted below. This diagram illustrates a potential mechanism involving the modulation of neurotransmitter receptors, a common mode of action for this class of compounds.



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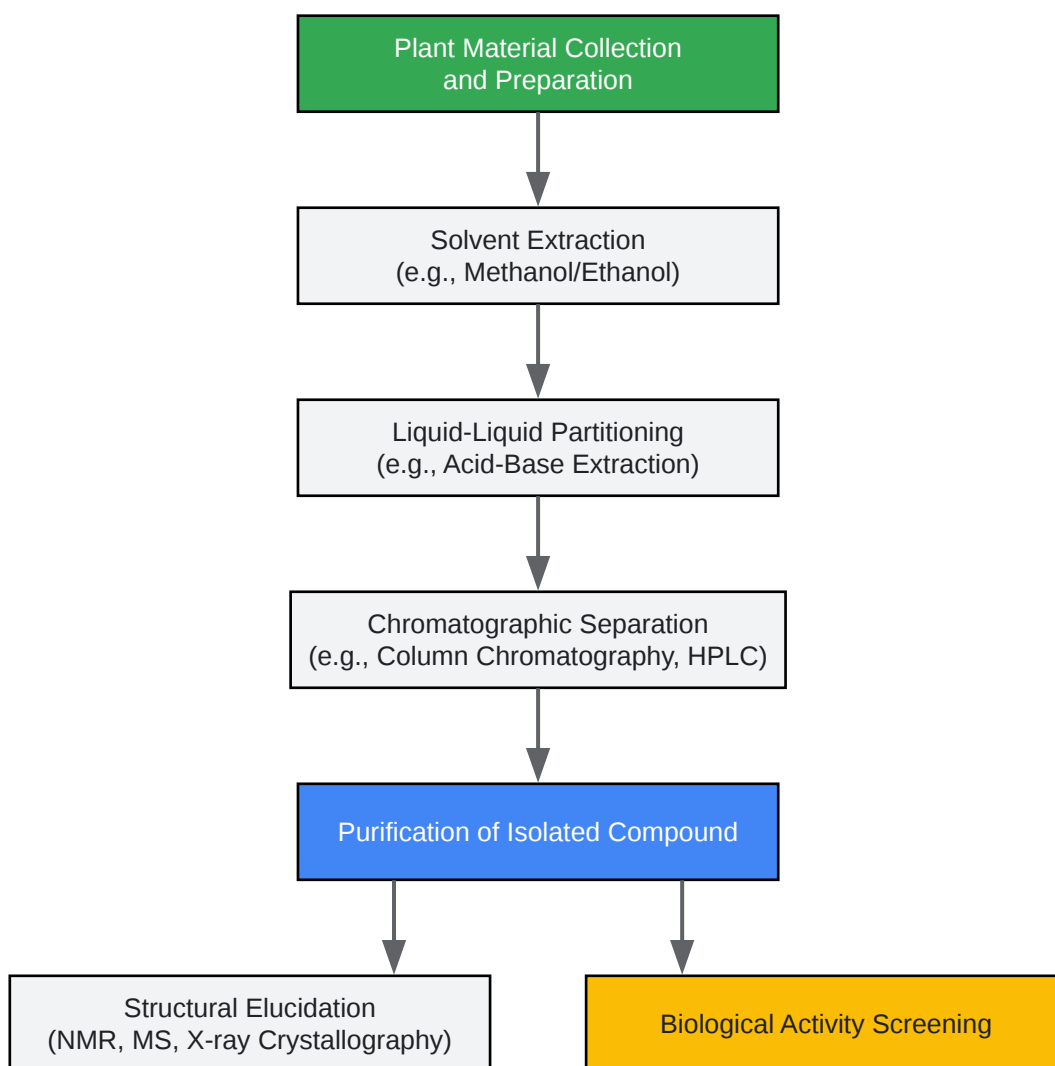
Hypothetical signaling pathway for a neuroactive alkaloid.

Illustrative Experimental Protocols

To facilitate further research on **2,7-Dihydrohomoerysotrine**, this section provides detailed, albeit illustrative, methodologies for key experiments that would be essential for its characterization.

General Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of a novel alkaloid from a plant source.



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General workflow for natural product isolation.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To develop a method for the analytical separation and quantification of **2,7-Dihydrohomoerysotrine**.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).

- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Gradient Program:
 - 0-5 min: 10% Acetonitrile
 - 5-25 min: 10-90% Acetonitrile (linear gradient)
 - 25-30 min: 90% Acetonitrile
 - 30-35 min: 90-10% Acetonitrile (return to initial conditions)
 - 35-40 min: 10% Acetonitrile (equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm), or by mass spectrometry in positive ion mode.
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of the isolated compound in methanol and perform serial dilutions to create a calibration curve.

Conclusion and Future Directions

2,7-Dihydrohomoerysotrine represents a potentially valuable but currently understudied member of the Erythrina alkaloid family. The lack of comprehensive data highlights a significant gap in the scientific literature and presents an opportunity for future research. Elucidation of its full chemical and pharmacological profile could uncover novel therapeutic applications. Future research should focus on the total synthesis of **2,7-Dihydrohomoerysotrine** to provide a reliable source of the compound for in-depth biological evaluation. Subsequent studies should aim to identify its molecular targets and elucidate its mechanism of action to better understand its therapeutic potential.

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